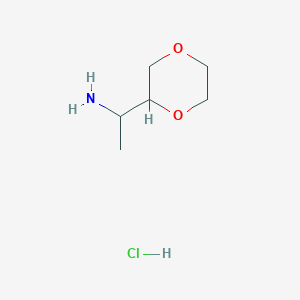

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1,4-dioxan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7)6-4-8-2-3-9-6;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHMLYZMSHQSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287279-21-2 | |

| Record name | 1-(1,4-dioxan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 1,4-dioxane with ethylamine under controlled conditions to form the intermediate 1-(1,4-Dioxan-2-yl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Dioxane Rings

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethan-1-amine Hydrochloride

- Structure : Differs by the addition of two methyl groups at the 3-position of the dioxane ring.

- Molecular Formula: C₇H₁₆ClNO₂ (MW: 195.69).

(R)-2-(1,4-Dioxan-2-yl)ethan-1-amine

Benzodioxin Derivatives

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride

- Structure : Replaces the dioxane ring with a fused benzodioxin system.

- Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 215.68).

- Key Differences :

(1R)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Hydrochloride

Compounds with Bulky Substituents

N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine

- Structure: Contains diphenyl and methoxyphenoxy groups.

- Impact : Bulky substituents improve selectivity for serotonin 5-HT1A receptors over α1-adrenergic receptors, highlighting the role of steric effects in receptor binding .

2-(Naphthalen-1-yl)ethan-1-amine Hydrochloride

Sulfur-Containing Analogues

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

- Structure : Contains a disulfide bond (-S-S-).

- Molecular Formula : C₄H₁₂N₂S₂ (MW: 152.28).

- Impact: The disulfide bond introduces redox sensitivity, making the compound prone to cleavage under reducing conditions. Notably, its toxicological profile remains understudied .

Comparative Analysis Table

Research Implications

- Drug Design : The dioxane ring in 1-(1,4-Dioxan-2-yl)ethan-1-amine HCl offers a balance of hydrophilicity and conformational rigidity, making it suitable for central nervous system (CNS) targeting. In contrast, benzodioxin derivatives are preferred for peripheral receptor interactions due to their aromaticity .

- Safety Considerations : Benzodioxin-based amines exhibit defined hazards (e.g., oral toxicity), whereas dioxane analogues require further toxicological evaluation .

Biological Activity

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride is a chiral amine compound characterized by its unique structure that includes a 1,4-dioxane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the dioxane ring contributes to its stability and ability to participate in various chemical reactions. The ethylamine functional group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as a ligand for various receptors. Notably, it has been studied for its affinity towards:

- Dopaminergic Receptors : Potential use in treating disorders such as schizophrenia.

- Serotonin Receptors : Implications for anxiety and depression therapies.

Table 1: Summary of Biological Activities

| Receptor Type | Activity Profile | Potential Application |

|---|---|---|

| Dopaminergic (D2-like) | Antagonism/Agonism | Schizophrenia treatment |

| Serotonin (5-HT1A) | Agonism | Anxiety and depression therapies |

| Alpha-Adrenoceptors | Antagonism | Cardiovascular effects |

Antiviral Properties

A recent in vitro study evaluated the antiviral properties of compounds based on the 1,4-dioxane derivative. The study found that certain derivatives exhibited inhibitory effects on viral cytopathic effects with varying IC50 values, indicating potential therapeutic applications against viral infections .

Multitarget Compound Development

Another significant research effort focused on developing multitarget compounds combining favorable interactions with D2-like and 5-HT1A receptors. These compounds showed promise in treating Parkinson's disease and schizophrenia due to their ability to modulate dopaminergic and serotonergic pathways effectively .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to understand how modifications to the dioxane scaffold affect biological activity. For instance, substituting different groups on the dioxane ring can enhance receptor affinity and selectivity .

Q & A

Q. What are the recommended synthetic routes for 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride, and how can intermediates be characterized?

A two-step approach is commonly employed:

- Step 1 : Condensation of 1,4-dioxan-2-carbaldehyde with nitroethane in the presence of a base (e.g., KOH) to form a nitroalkene intermediate.

- Step 2 : Reduction of the nitro group using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to yield the amine, followed by HCl treatment to form the hydrochloride salt . Characterization :

- NMR : Key signals include the dioxane ring protons (δ 3.6–4.0 ppm, multiplet) and the ethylamine chain (δ 2.8–3.2 ppm, triplet for CH₂NH₂) .

- HPLC/MS : Confirm purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 178.1 for the free base) .

Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?

- Temperature Control : Maintain ≤25°C during nitroalkene formation to prevent polymerization.

- Solvent Selection : Use anhydrous dioxane or THF to enhance nitro group reactivity .

- Reduction Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) to avoid over-reduction .

Q. What analytical methods are critical for verifying the compound’s structural integrity?

- FT-IR : Confirm NH₂ and HCl salt formation (N-H stretch ~2500–3000 cm⁻¹; Cl⁻ counterion ~600 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., C₇H₁₄ClNO₂ requires C 42.98%, H 7.21%) .

Advanced Research Questions

Q. How does the dioxane ring influence the compound’s stability under varying pH conditions?

- Acidic Conditions (pH <3) : The dioxane ring remains stable, but the amine group may protonate further, altering solubility.

- Basic Conditions (pH >8) : Risk of ring-opening via nucleophilic attack on the ether oxygen, forming diol by-products .

- Storage Recommendations : Store at 2–8°C in desiccated, inert atmospheres to prevent hygroscopic degradation .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Batch Variability : Impurities (e.g., residual nitroalkene) can shift NMR signals. Purify via recrystallization (ethanol/water) .

- Polymorphism : Differential scanning calorimetry (DSC) can identify crystalline vs. amorphous forms affecting melting points (reported range: 190–200°C) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Use Gaussian or ORCA to map electron density on the amine group, predicting sites for alkylation or acylation .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Methodological Considerations

Q. What precautions are essential for handling this compound in biological assays?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, N95 masks) due to potential respiratory irritation .

- In Vitro Use Only : The hydrochloride salt is not FDA-approved for in vivo studies; validate cell permeability via LC-MS .

Q. How can enantiomeric purity be achieved if stereocenters are present?

- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during nitroalkene formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.